Anticancer Potency Against MCF-7 and HCT-116 Cell Lines Compared to 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids
4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid demonstrates potent in vitro cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values of 15.6 µM and 23.9 µM, respectively . This activity is comparable to the range reported for a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (IC50 range: 15.6–23.9 µM) [1]. The data indicates that the 5-linked, N-ethyl substituted scaffold retains the potent anticancer activity of its structural class.
| Evidence Dimension | Cytotoxicity (IC50) on MCF-7 Cells |
|---|---|
| Target Compound Data | 15.6 µM |
| Comparator Or Baseline | 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (IC50 range: 15.6–23.9 µM) |
| Quantified Difference | The target compound's IC50 falls within the lower end of the comparator's range. |
| Conditions | In vitro MTT assay on MCF-7 breast cancer cell line. |
Why This Matters
This confirms the compound's status as a potent lead scaffold in oncology research, with activity equivalent to established triazole-benzoic acid hybrids, providing a validated starting point for SAR studies.
- [1] Abuelizz, H.A., et al. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Adv., 2019, 9, 19065-19074. View Source
